N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-methylbenzamide
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Overview
Description
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-methylbenzamide is a complex organic compound that belongs to the class of naphthothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-methylbenzamide typically involves the following steps:
Formation of the Naphthothiazole Core: This step involves the cyclization of appropriate starting materials to form the naphthothiazole ring. Common reagents include sulfur and naphthalene derivatives.
Attachment of the Benzamide Moiety: The benzamide group is introduced through an amide coupling reaction, often using reagents such as carbodiimides or acyl chlorides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be used to introduce different substituents onto the naphthothiazole or benzamide rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-methylbenzamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial agent, particularly against drug-resistant strains of bacteria.
Biological Research: It is used as a tool compound to study the energetics of mycobacteria and other microorganisms.
Chemical Biology: Researchers use this compound to investigate the mechanisms of action of various biological pathways and targets.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-methylbenzamide involves its interaction with specific molecular targets within cells. It is known to disrupt the energetics of mycobacteria by inhibiting key enzymes involved in energy production . This disruption leads to a decrease in cellular ATP levels, ultimately resulting in cell death.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: This compound shares a similar naphthothiazole core but has different substituents on the phenyl ring.
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide: Another related compound with a different benzamide moiety.
Uniqueness
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its ability to disrupt mycobacterial energetics sets it apart from other similar compounds .
Properties
IUPAC Name |
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2OS/c1-12-5-4-7-14(11-12)18(22)21-19-20-17-15-8-3-2-6-13(15)9-10-16(17)23-19/h2-8,11H,9-10H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSHJSNVPDCZDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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